molecular formula C17H17N5O3 B13027264 Methyl 4-((5-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate

Methyl 4-((5-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate

Cat. No.: B13027264
M. Wt: 339.3 g/mol
InChI Key: QBEVHZVQYSRMFR-UHFFFAOYSA-N
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Description

Methyl4-((5-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a pyrimidine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-((5-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with suitable precursors to form the pyrimidine ring.

    Coupling with benzoate ester: The final step involves coupling the pyrimidine-pyrazole intermediate with methyl 4-hydroxybenzoate under conditions that promote esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl4-((5-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzoates.

Scientific Research Applications

Methyl4-((5-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl4-((5-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole and pyrimidine rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate
  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 5-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Uniqueness

Methyl4-((5-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate is unique due to the combination of its pyrazole, pyrimidine, and benzoate ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 4-[5-amino-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzoate

InChI

InChI=1S/C17H17N5O3/c1-10-8-11(2)22(21-10)15-14(18)16(20-9-19-15)25-13-6-4-12(5-7-13)17(23)24-3/h4-9H,18H2,1-3H3

InChI Key

QBEVHZVQYSRMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C(=NC=N2)OC3=CC=C(C=C3)C(=O)OC)N)C

Origin of Product

United States

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